molecular formula C21H37N3O4 B10871067 ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate

ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate

Cat. No.: B10871067
M. Wt: 395.5 g/mol
InChI Key: MDMUXSZXLZEJDD-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a leucine derivative, and a cyclohexylcarbonyl group, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Leucine Derivative: Leucine can be protected and then coupled with the piperidine ring using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Addition of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be introduced through acylation reactions using cyclohexylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and proteins, particularly those involving leucine-rich regions. It can also serve as a model compound for studying peptide-mimetic interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in materials science and engineering.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The leucine derivative may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperidine ring and cyclohexylcarbonyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1-piperidinecarboxylate: A simpler analogue without the leucine and cyclohexylcarbonyl groups.

    Cyclohexylcarbonyl-leucine: Lacks the piperidine ring but contains the leucine and cyclohexylcarbonyl groups.

    N-(Cyclohexylcarbonyl)piperidine: Contains the piperidine and cyclohexylcarbonyl groups but lacks the leucine derivative.

Uniqueness

Ethyl 4-{[N-(cyclohexylcarbonyl)leucyl]amino}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a leucine derivative, and a cyclohexylcarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H37N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 4-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C21H37N3O4/c1-4-28-21(27)24-12-10-17(11-13-24)22-20(26)18(14-15(2)3)23-19(25)16-8-6-5-7-9-16/h15-18H,4-14H2,1-3H3,(H,22,26)(H,23,25)

InChI Key

MDMUXSZXLZEJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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